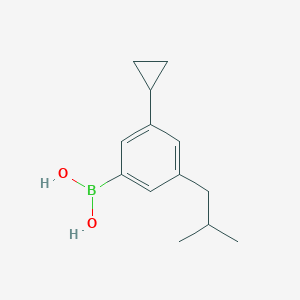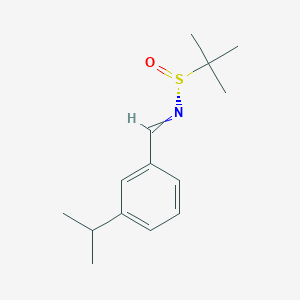
(R)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. It is known for its applications in asymmetric synthesis, particularly in the formation of chiral amines and other nitrogen-containing compounds. The compound’s unique structure allows it to act as a chiral auxiliary or ligand in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with 3-isopropylbenzaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfinamides.
Wissenschaftliche Forschungsanwendungen
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that target specific enzymes or receptors, contributing to the design of more effective and selective therapeutics.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary or ligand. By coordinating with metal catalysts or reacting with other chiral reagents, the compound can induce chirality in the resulting products. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomerically pure compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
- ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfonamide
- ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-thioamide
Uniqueness
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the sulfinamide group. This combination allows it to participate in a wide range of asymmetric synthesis reactions, making it a valuable tool in the production of chiral compounds. Its ability to form stable diastereomeric intermediates sets it apart from other similar compounds, providing greater control over the stereochemistry of the final products.
Eigenschaften
Molekularformel |
C14H21NOS |
|---|---|
Molekulargewicht |
251.39 g/mol |
IUPAC-Name |
(R)-2-methyl-N-[(3-propan-2-ylphenyl)methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C14H21NOS/c1-11(2)13-8-6-7-12(9-13)10-15-17(16)14(3,4)5/h6-11H,1-5H3/t17-/m1/s1 |
InChI-Schlüssel |
CCOPOAICKTXTQZ-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)C1=CC=CC(=C1)C=N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC(C)C1=CC=CC(=C1)C=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



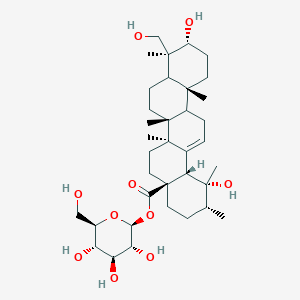
![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
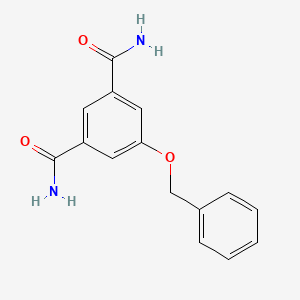
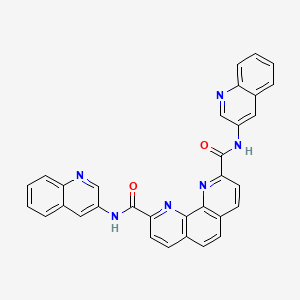
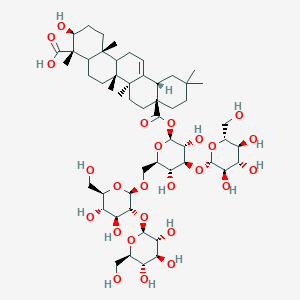

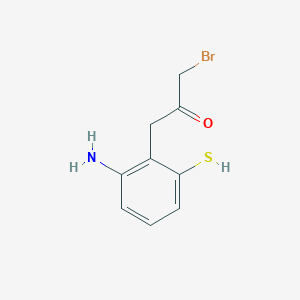
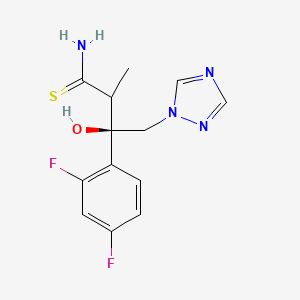

![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)
![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
